Triphenylarsine

Catalog No.
S605591
CAS No.
603-32-7
M.F
C18H15As
M. Wt
306.2 g/mol
Availability
In Stock
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Triphenylarsine

CAS Number

603-32-7

Product Name

Triphenylarsine

IUPAC Name

triphenylarsane

Molecular Formula

C18H15As

Molecular Weight

306.2 g/mol

InChI

InChI=1S/C18H15As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

BPLUKJNHPBNVQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

NSC 478; Triphenylarsane; Triphenylarsine

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3

Precursor for Organic Synthesis

Triphenylarsine serves as a valuable precursor to various organic compounds, particularly tetraphenylarsonium chloride (Ph4AsCl). This derivative acts as a versatile precipitating agent for diverse anions, including halides, phosphates, and sulfates, facilitating their isolation and purification from reaction mixtures [].

Ligand in Organometallic Chemistry

Triphenylarsine exhibits strong Lewis base character due to the presence of the lone pair electrons on the central arsenic atom. This characteristic allows it to function as a ligand, readily coordinating with transition metals. It forms stable complexes with various metals, including rhodium, palladium, nickel, and ruthenium []. These complexes play a crucial role in various catalytic processes, including:

  • Cross-coupling reactions: Triphenylarsine-based transition metal complexes act as efficient catalysts for cross-coupling reactions, enabling the formation of carbon-carbon bonds between different organic fragments. These reactions are fundamental in organic synthesis for constructing complex molecules [].
  • Hydrogenation reactions: Certain triphenylarsine-metal complexes exhibit catalytic activity for hydrogenation reactions, enabling the reduction of unsaturated organic compounds (alkenes and alkynes) to their saturated counterparts (alkanes) [].

Research on Arsenic-Containing Materials

Triphenylarsine serves as a building block for the synthesis of novel materials incorporating arsenic atoms. Researchers are exploring its potential applications in various fields, including:

  • Semiconductors: Arsenic-containing materials hold promise for developing new types of semiconductors with tailored properties for electronic devices.
  • Biomedical materials: Research is ongoing to investigate the potential of triphenylarsine derivatives in the development of novel biocompatible materials for biomedical applications.

Triphenylarsine is an organoarsenic compound with the chemical formula As(C₆H₅)₃. It appears as a colorless crystalline solid and is notable for its pyramidal molecular structure, characterized by As-C bond lengths of 1.942–1.956 Å and C-As-C bond angles of 99.6–100.5° . This compound is primarily utilized as a ligand in coordination chemistry and as a reagent in organic synthesis.

Triphenylarsine's mechanism of action primarily revolves around its ability to form coordination complexes with transition metals. The lone pair of electrons on the arsenic atom donates to the empty orbitals of the metal ion, creating a Lewis acid-base adduct. These complexes can activate small molecules, participate in catalytic cycles, or stabilize unusual oxidation states of metals [, ].

The specific mechanism depends on the transition metal involved and the reaction conditions.

Toxicity

Triphenylarsine is a toxic compound and should be handled with appropriate precautions. It is harmful if swallowed or inhaled [].

Environmental Impact

Triphenylarsine is very toxic to aquatic life and can cause long-lasting effects []. Proper disposal procedures are essential to minimize environmental impact.

Flammability

No data readily available on flammability.

Reactivity

Avoid contact with strong oxidizing agents [].

  • Lithium Reaction: When reacted with lithium, it forms lithium diphenylarsenide:
    As C6H5 3+2LiLiAs C6H5 2+LiC6H5\text{As C}_6\text{H}_5\text{ }_3+2\text{Li}\rightarrow \text{LiAs C}_6\text{H}_5\text{ }_2+\text{LiC}_6\text{H}_5
  • Thionyl Chloride Reaction: It reacts with thionyl chloride to yield dichloride, sulfur dioxide, and sulfur:
    As C6H5 3+SOCl2As C6H5 2Cl+SO2+S\text{As C}_6\text{H}_5\text{ }_3+\text{SOCl}_2\rightarrow \text{As C}_6\text{H}_5\text{ }_2\text{Cl}+\text{SO}_2+\text{S}
  • Formation of Tetraphenylarsonium Chloride: Triphenylarsine serves as a precursor to tetraphenylarsonium chloride through a series of reactions involving bromination and hydrolysis .

The synthesis of triphenylarsine typically involves the reaction of arsenic trichloride with chlorobenzene in the presence of sodium as a reducing agent:

AsCl3+3PhCl+6NaAs C6H5 3+6NaCl\text{AsCl}_3+3\text{PhCl}+6\text{Na}\rightarrow \text{As C}_6\text{H}_5\text{ }_3+6\text{NaCl}

Other methods include the reaction of triphenylarsine oxide with various reagents to form derivatives like triphenylarsinimines .

Triphenylarsine finds applications in several fields:

  • Coordination Chemistry: It acts as a ligand for various metal complexes.
  • Organic Synthesis: It is used in palladium-catalyzed cross-coupling reactions.
  • Precipitating Agent: It is used to prepare tetraphenylarsonium chloride, which serves as a precipitating agent in analytical chemistry .

Studies on triphenylarsine's interactions focus on its behavior in metal coordination complexes. For instance, it forms stable complexes with transition metals like iridium and rhodium, showing similarities to triphenylphosphine complexes. These interactions are crucial for understanding its role in catalysis and materials science .

Triphenylarsine shares structural and functional similarities with other triaryl compounds, such as triphenylphosphine and triphenylstibine. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey CharacteristicsUnique Features
TriphenylarsineAs(C₆H₅)₃Organometallic compound; pyramidal structureAntitumor activity; forms arsinimines
TriphenylphosphineP(C₆H₅)₃Common ligand; used extensively in catalysisMore stable; less toxic than triphenylarsine
TriphenylstibineSb(C₆H₅)₃Similar structure; less common than phosphinesUnique reactivity patterns compared to arsenic

Triphenylarsine's distinct reactivity and biological potential set it apart from these similar compounds, making it an interesting subject for further research in both chemistry and pharmacology .

Triphenylarsine (AsPh₃) has emerged as a critical component in synthesizing main-chain π-conjugated polymers due to its ability to facilitate Suzuki-Miyaura polycondensation. This method leverages palladium catalysts to cross-couple aryl halides with boron-containing monomers, forming extended π-conjugated systems. For instance, bis(p-bromophenyl)phenylarsine serves as a key monomer, reacting under Suzuki-Miyaura conditions to yield polymers with enhanced electronic delocalization. The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine or arsine ligand, operating in mixed solvent systems such as tetrahydrofuran (THF)/water at elevated temperatures (80–100°C).

A notable advancement involves the synthesis of polyfluorene derivatives, where triolborate-type fluorene monomers undergo chain-growth polymerization to produce polymers with narrow dispersity (Đ = 1.14–1.38) and controlled molecular weights (Mₙ = 5–69 kg/mol). The use of soluble polymeric arsine ligands, such as polystyrene-supported triphenylarsine, further simplifies catalyst recovery and reduces metal contamination in the final product. These polymers exhibit tunable optoelectronic properties, including blue photoluminescence and high charge-carrier mobility, making them suitable for organic electronics.

Table 1: Representative π-Conjugated Polymers Synthesized via Suzuki-Miyaura Polycondensation

MonomerCatalyst SystemMₙ (kg/mol)ĐKey Properties
Bis(p-bromophenyl)AsPh₃Pd(OAc)₂/AsPh₃-PS15–301.2–1.5Extended conjugation, thermal stability
Triolborate fluorenePd₂(dba)₃/t-Bu₃P5–691.14–1.38Narrow dispersity, block copolymer compatibility
Thiophene-boronatePd(IPr)(OAc)₂9.5–63.81.6Controlled chain-growth, end-group fidelity

Solid-Phase Synthesis Using Polystyrene-Supported Triphenylarsine Reagents

Solid-phase synthesis methodologies utilizing polystyrene (PS)-supported triphenylarsine reagents have revolutionized catalytic cross-coupling reactions by enabling ligand recycling and simplifying purification. These reagents are synthesized via radical copolymerization of 4-styryldiphenylarsine with styrene and divinylbenzene, yielding both soluble (non-cross-linked) and insoluble (cross-linked) variants. The insoluble PS-AsPh₃ demonstrates utility in heterogeneous palladium-catalyzed Suzuki-Miyaura and Stille couplings, where it acts as a ligand to stabilize Pd⁰ intermediates while facilitating product isolation via filtration.

In Stille coupling reactions, non-cross-linked PS-AsPh₃ achieves yields comparable to free AsPh₃ (75–92%) while allowing catalyst recovery through precipitation and reuse for up to five cycles without significant activity loss. Similarly, in Suzuki-Miyaura reactions, cross-linked PS-AsPh₃ enables the coupling of aryl bromides and iodides under mild conditions (60°C, 12 h), affording biaryls in 70–95% yield. The mechanical stability of these reagents ensures minimal ligand leaching, as evidenced by inductively coupled plasma (ICP) analyses showing <0.1% Pd residual in products.

Table 2: Performance of PS-AsPh₃ in Cross-Coupling Reactions

Reaction TypeSubstratePS-AsPh₃ TypeYield (%)Pd Recovery (%)
Suzuki-Miyaura4-BromotolueneCross-linked9298
StilleVinyltrialkylstannaneNon-cross-linked8895
HomocouplingIodobenzeneCross-linked8597

Coordination-Driven Assembly of 1D/2D Metallopolymers

Triphenylarsine’s strong σ-donor capability and steric bulk make it an ideal ligand for constructing coordination-driven metallopolymers. For example, copper(I) halide coordination polymers incorporating AsPh₃ and bridging N-heteroaromatic co-ligands (e.g., 4,4′-bipyridine) form 1D chains with dinuclear {Cu₂X₂} cores (X = Br, I). These polymers exhibit intense room-temperature luminescence (quantum yield Φ = 0.60) due to metal-to-ligand charge transfer (MLCT) transitions, with emission colors tunable via co-ligand selection.

In another approach, AsPh₃ participates in the synthesis of photoluminescent C₅-polymers via boron-initiated polymerization of dienyltriphenylarsonium ylides. Steric modulation of the ylide monomers (e.g., cyclohexyl vs. methyl substituents) directs polymerization toward C₅-repeat units, yielding amorphous polymers with glass transition temperatures (T_g) ranging from −38.4°C to +30.1°C. These materials display blue emission (λₑₘ = 450 nm) that redshifts to yellow upon UV irradiation, highlighting their potential in optoelectronic devices.

Table 3: Structural and Functional Properties of AsPh₃-Based Metallopolymers

Metal CenterCo-LigandStructureEmission λₑₘ (nm)Application
Cu(I)4,4′-bipyridine1D chain550–620Luminescent sensors
Pd(0)N-Heterocyclic carbene2D networkN/AHeterogeneous catalysis
B(III)Dienylarsonium ylideC₅-polymer450–580Organic photovoltaics

Structural Diversity in Copper(I) Halide Coordination Polymers

While triphenylarsine is widely used in noble metal complexes, its application in copper(I) halide coordination polymers remains less explored in the provided literature. Generally, arsenic-based ligands like AsPh₃ can influence metal coordination geometry through their steric bulk and moderate π-accepting ability. In copper(I) systems, halide bridges often dominate structural motifs, but the potential for AsPh₃ to stabilize unique polymeric architectures—such as zig-zag chains or layered networks—remains an area for future investigation [2].

Platinum Group Metal Complexes: Oxacyclobutane Formation Mechanisms

Triphenylarsine plays a critical role in platinum-mediated alkene oxidation reactions. A tetraplatinum oxo complex, (1,5-COD)₄Pt₄(μ₃-O)₂Cl₂₂, reacts with ethylene to yield acetaldehyde alongside platinum-ethyl and platinaoxetane species [4]. The latter represents the first characterized metallaoxetane derived from an oxo complex-alkene reaction, suggesting the following mechanism:

  • Oxo-Alkene Coordination: The Pt₄O₂ core activates ethylene via π-coordination.
  • Oxygen Transfer: A μ₃-oxo group inserts into the C=C bond, forming a strained Pt–O–C–C four-membered ring.
  • Ring Stabilization: The platinaoxetane intermediate is stabilized by back-donation from electron-rich platinum centers.

Comparative studies show that AsPh₃-ligated platinum(0) species, such as [Pt(AsPh₃)₂], facilitate olefin coordination more effectively than phosphine analogues due to arsenic's stronger σ-donor character [5]. This property enhances oxidative addition rates in catalytic cycles, as demonstrated in Stille coupling reactions where [PhPdI(AsPh₃)(DMF)] outperforms phosphine-containing analogues in transmetalation efficiency [7].

Table 1: Key Platinum-AsPh₃ Complexes and Their Reactivity

ComplexReaction TypeProductRate Constant (DMF, 25°C)
(COD)₄Pt₄O₂Cl₂Ethylene oxidationPlatinaoxetane1.2 × 10⁻³ M⁻¹s⁻¹
[Pt(AsPh₃)₂]Oxidative addition[Pt(AsPh₃)₂(R)X]5.8 × 10⁻² M⁻¹s⁻¹

Cobalt(II) Complexes with Triphenylarsine Oxide Ligands

No specific studies on cobalt(II)-triphenylarsine oxide complexes were identified in the provided sources. However, triphenylarsine oxide (AsPh₃O) typically acts as a monodentate ligand in octahedral cobalt complexes, with oxygen coordination preferred over arsenic. The weaker field strength of AsPh₃O compared to phosphorus analogues could theoretically lead to high-spin Co(II) configurations, but experimental verification is needed.

Tungsten(0) Fischer Carbene Complexes: Trans-Influence Studies

Triphenylarsine-substituted tungsten(0) Fischer carbenes exhibit distinct electrochemical behavior influenced by the trans-effect of AsPh₃. In complexes of the type [(AsPh₃)(CO)₄WC(OEt)(Ar)], the arsenic ligand significantly lowers the metal oxidation potential compared to phosphine analogues. For example:

$$ E{\text{ox}}(2\text{-thienyl}) = +0.72\ \text{V vs Fc/Fc}^+ $$
$$ E
{\text{ox}}(2\text{-furyl}) = +0.68\ \text{V vs Fc/Fc}^+ $$

The trans-influence of AsPh₃ weakens the W–C(carbene) bond, as evidenced by elongated bond lengths (2.10–2.15 Å vs 2.05 Å in phosphine complexes) and reduced ν(CO) stretching frequencies [3]. DFT calculations reveal that AsPh₃ enhances π-backdonation to the carbene carbon, increasing electrophilicity at the reactive center.

Table 2: Electrochemical Parameters for Tungsten-AsPh₃ Carbenes

Heteroarene SubstituentOxidation Potential (V)W–C Distance (Å)
2-Thienyl+0.722.12
2-Furyl+0.682.14
2-(N-Methylpyrrolyl)+0.612.16

Isomerization studies show that cis-[(AsPh₃)(CO)₄WC(OEt)(Ar)] predominates (>95% population) in solution due to steric clashes in the trans configuration. However, the trans isomer becomes accessible when Ar = 2-(N-methylpyrrolyl), where reduced aromatic ring bulk permits partial isomerization [3].

Suzuki-Miyaura Coupling with Polymeric Ligand Systems

Triphenylarsine has demonstrated remarkable efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly when immobilized on polymeric supports [1] [2] [3]. The development of both soluble and insoluble polystyrene-supported triphenylarsine reagents has revolutionized the synthetic utility of this compound in cross-coupling applications.

Soluble polymer-supported triphenylarsine systems, designated as NCPS-AsPh3 (non-cross-linked polystyrene-triphenylarsine), have been prepared from 4-styryldiphenylarsine through standard radical polymerization methodologies [1] [2]. These soluble polymeric ligands perform equally well compared to free triphenylarsine in Suzuki cross-coupling reactions, achieving yields of 80-99% for the coupling of aryl bromides and arylboronic acids [1] [3]. The key advantage of these systems lies in their convenient separation from reaction mixtures through precipitation, allowing for efficient ligand recycling and catalyst recovery [1] [2].

Insoluble cross-linked polystyrene-supported triphenylarsine reagents offer complementary advantages in heterogeneous catalysis applications [4] [5]. These systems demonstrate robust performance in palladium-catalyzed homocoupling reactions of aryl halides, with unhindered aryl iodides providing the best yields in the shortest reaction times compared to aryl bromides [4] [5]. The heterogeneous nature of these catalysts facilitates product purification and enables multiple recycling cycles without significant loss of activity.

Comprehensive studies have revealed that polymer-supported triphenylarsine systems exhibit superior performance compared to analogous polymer-supported phosphine ligands [6] [7]. This enhanced activity parallels observations made with the corresponding free ligands, demonstrating the inherent advantages of arsine-based ligands in cross-coupling applications [6] [8]. The polymeric triphenylarsine systems achieve excellent yields under mild atmospheric conditions with palladium loadings as low as 0.001 mol% [9] [10].

Ligand SystemSubstrateYield (%)Catalyst Loading (mol%)Key Advantages
Free triphenylarsineAryl bromides/iodides80-990.001-5High activity, low loading
NCPS-AsPh3 (soluble polymer)Aryl bromides/iodides80-990.001-5Easy separation, recyclable
Cross-linked PS-AsPh3 (insoluble)Aryl bromides/iodides75-952-5Heterogeneous, recyclable

Stille Coupling Using Soluble Polymer-Supported Arsines

The application of non-cross-linked polystyrene-supported triphenylarsine in Stille coupling reactions represents a significant advancement in organotin cross-coupling methodology [6] [11] [12] [7]. NCPS-AsPh3 demonstrates performance equal to free triphenylarsine as ligands in the Stille cross-coupling reaction of organic electrophiles and organostannanes [6] [12] [7]. The superior performance of these non-cross-linked polystyrene-supported arsines over analogous polymer-supported phosphines has been consistently observed, paralleling the enhanced activity of free arsine ligands compared to their phosphine counterparts [6] [7].

Mechanistic investigations have revealed that palladium-catalyzed modification of polymer-supported arsine occurs through Pd-Ar/As-Ph exchange processes [6] [12]. This modification can be exploited to reduce undesired scrambling products in Stille reactions, as the ease of isolation of polymer-supported reagents allows for controlled recycling of modified arsine species [6] [12]. The reduced formation of scrambling products represents a significant synthetic advantage, as these side reactions are a common limitation in traditional Stille coupling protocols [13].

The recyclability of NCPS-AsPh3 systems has been demonstrated through multiple reaction cycles, with the polymer-supported ligand maintaining high activity throughout extended use [6] [11]. The convenient separation of these reagents by precipitation eliminates the need for complex purification procedures typically required for homogeneous catalyst systems [11] [7]. Furthermore, the soluble polymeric arsine reagent permits both ligand recycling and palladium catalyst recovery, addressing economic and environmental considerations in large-scale synthetic applications [1] [2].

Ligand TypePerformanceSeparationRecyclabilitySide Reactions
Free triphenylarsineHigh activityDifficultNot applicableScrambling products
NCPS-AsPh3Equal to free ligandEasy precipitationExcellentReduced scrambling
Polymer-supported phosphineLower activityModerateGoodModerate scrambling

Olefin Epoxidation via Hydrogen Peroxide Activation

Triphenylarsine and its oxide derivatives function as effective catalysts for the epoxidation of alkenes using hydrogen peroxide as the stoichiometric oxidant [14] [15] [4] [16]. The catalytic mechanism involves the initial oxidation of triphenylarsine to triphenylarsine oxide, which subsequently acts as the active epoxidation catalyst [14] [15]. This transformation has been demonstrated to proceed under mild conditions with high selectivity for epoxide formation [16] [17].

Mechanistic studies indicate that treatment of triphenylarsine with hydrogen peroxide generates triphenylarsine oxide, which serves as an efficient epoxidation reagent [14] [4]. The reaction operates through a catalytic cycle where hydrogen peroxide activation by the arsine oxide facilitates oxygen transfer to the alkene substrate [16]. This process has been successfully applied to various alkene substrates, including cyclooctene and cycloheptene, achieving yields of 65-85% under optimized conditions [15] [4].

Polymer-supported triphenylarsine systems have been investigated as heterogeneous catalyst precursors for alkene epoxidation reactions [15] [4] [18]. The insoluble polystyrene-bound triphenylarsine reagent demonstrates activity in epoxidation reactions where aqueous hydrogen peroxide serves as the stoichiometric oxidant [4] [18]. However, the efficiency of epoxidation reactions with unfunctionalized alkenes using polymer-supported systems is limited by the hydrophobicity of the polystyrene matrix, which restricts swelling in the reaction medium and reduces accessibility of arsine groups to reaction components [4] [18].

The selectivity of triphenylarsine-catalyzed epoxidation has been optimized through careful control of reaction conditions [16]. Studies demonstrate that tertiary arsines are active and selective catalysts for epoxidation reactions at low catalyst loadings of 1-5 mol% [16]. The reaction typically proceeds at temperatures of 60-70°C in dichloroethane solvent, providing quantitative and selective conversion to the corresponding epoxides [14].

CatalystSubstrateYield (%)SelectivityReaction Conditions
Triphenylarsine oxideCyclooctene65-85High60-70°C, DCE
PS-supported triphenylarsineCycloheptene60-75ModerateHeterogeneous
Free triphenylarsine + H2O2Various alkenes70-90HighHomogeneous

Wittig Olefination with Arsine-Mediated Ylide Generation

Triphenylarsine-mediated Wittig reactions represent a powerful alternative to traditional phosphine-based olefination methodologies [19] [20] [21] [22]. Arsonium ylides derived from triphenylarsine exhibit greater nucleophilicity than corresponding triphenylphosphonium ylides, enabling participation in a wider range of olefination reactions under milder conditions [19] [21] [22]. This enhanced reactivity has been demonstrated through the successful synthesis of olefins from aldehydes with reaction times as short as 5-30 minutes at room temperature [19] [20].

Ylide generation proceeds through the initial formation of arsonium salts by heating triphenylarsine with activated alkyl bromides for approximately 30 minutes [19] [20]. The resulting arsonium salts condense with aldehydes in the presence of base to yield olefins in high yields with excellent stereoselectivity [19] [20] [21]. This process has been successfully applied to aromatic, heteroaromatic, and alkyl aldehydes, demonstrating broad substrate scope [19] [20].

Stereochemical control in arsine-mediated Wittig reactions has been extensively investigated [21] [22] [23]. Semi-stabilized arsonium ylide anions generate terminal 1,3-dienes from aliphatic aldehydes with high selectivity for the E-isomer, achieving E/Z ratios ranging from 90:10 to 97:3 [21]. The chemoselective nature of these reactions has been demonstrated with dissymmetric arsonium halides, where the benzyl moiety exhibits higher reactivity than allyl groups, which in turn are more reactive than prenyl and methyl substituents [21].

Catalytic variants of arsine-mediated Wittig reactions have been developed to address atom economy concerns [24]. Triphenylarsine-catalyzed olefination reactions utilizing iron complexes and diazoacetates as carbene precursors provide access to olefins under neutral conditions [24]. This approach circumvents the formation of stoichiometric arsine oxide byproducts through in situ reduction of triphenylarsine oxide to regenerate the active arsine catalyst [24].

Ylide TypeAldehyde SubstrateReaction TimeYield (%)E/Z Selectivity
Triphenylarsine-derived ylideAromatic aldehydes5-30 min85-99High E-selectivity
Semi-stabilized arsonium ylideAliphatic aldehydes15-45 min75-9590:10 to 97:3 (E:Z)
Stabilized arsonium ylideHeteroaromatic aldehydes30-60 min70-90Moderate selectivity

The mechanistic pathway for arsine-mediated olefination involves nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, followed by cyclization to form a four-membered oxaarsetane intermediate [19] [22]. Subsequent decomposition of this intermediate yields the desired alkene product and triphenylarsine oxide [19] [22]. The enhanced nucleophilicity of arsonium ylides compared to phosphonium analogs results in faster reaction rates and improved yields under milder conditions [19] [21] [22].

Boiling Point

360.0 °C

Melting Point

61.0 °C

UNII

MN8EZ3FL74

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.96e-05 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

603-32-7

Wikipedia

Triphenylarsine

General Manufacturing Information

Arsine, triphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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